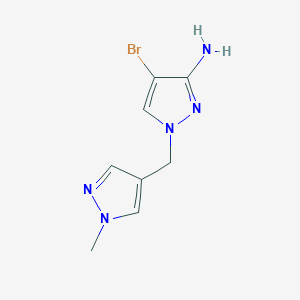

4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine

Description

Properties

Molecular Formula |

C8H10BrN5 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

4-bromo-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |

InChI |

InChI=1S/C8H10BrN5/c1-13-3-6(2-11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12) |

InChI Key |

CMJCLGPNCBJSJI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine (Key Intermediate)

A robust and safer method for synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine, a crucial intermediate, was disclosed in a 2020 patent (CN112079781A). This method avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, which are traditionally used but pose significant safety and environmental concerns.

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Condensation to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate + methylhydrazine | Mild conditions, condensation reaction |

| 2 | Bromination | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus | Bromination of aromatic heterocycle |

| 3 | Hydrolysis | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + 10% NaOH (ethanol) | Room temperature hydrolysis |

| 4 | Substitution to carbamate | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid + tert-butyl alcohol + dimethyl azidophosphate (DMAP) | Heating at 100 °C |

| 5 | Deprotection to amine | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate + trifluoroacetic acid (50% in dichloromethane) | Room temperature hydrolysis |

This method yields 5-bromo-1-methyl-1H-pyrazol-3-amine with improved safety, scalability, and environmental profile compared to older methods using n-butyl lithium and cyanogen bromide.

Step 2: Formation of the Pyrazolylmethyl Linkage

The target compound contains a pyrazolylmethyl substituent at the nitrogen of the 4-bromo-1H-pyrazol-3-amine core. This linkage is commonly formed via nucleophilic substitution or palladium-catalyzed coupling reactions.

- A reported method involves lithiation of 4-bromo-1-methyl-1H-pyrazole at low temperature (-78 °C) using n-butyllithium, followed by reaction with electrophilic reagents such as N-methoxy-N-methylacetamide to introduce a methyl ketone group, which can then be further functionalized.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) have been employed to couple 4-bromo-1-methyl-1H-pyrazole with various amines or boronic acid derivatives to form C-N or C-C bonds under microwave irradiation at 130-150 °C, achieving moderate yields (~44%).

Step 3: Amination and Final Functionalization

The amination at the 3-position of the pyrazole ring is typically achieved through:

- Direct substitution of bromine with ammonia or amines,

- Reduction of nitro or other precursor groups,

- Hydrolysis of carbamate protecting groups to reveal free amines.

- The patent method represents a significant advancement in the synthesis of brominated methylpyrazole amines by eliminating hazardous reagents and enabling safer scale-up.

- Lithiation and electrophilic substitution remain widely used for functionalizing pyrazole rings but require careful control of low temperature and handling of pyrophoric reagents.

- Palladium-catalyzed cross-coupling provides versatile routes to functionalized pyrazoles but may suffer from moderate yields and catalyst expense.

- The choice of method depends on the scale, available equipment, safety considerations, and desired purity.

The preparation of 4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine involves sophisticated synthetic strategies combining bromination, amination, and coupling reactions. Recent advances focus on improving safety and scalability by avoiding hazardous reagents such as n-butyl lithium and cyanogen bromide. Multi-step synthesis starting from diethyl butynedioate and methylhydrazine offers a promising route for industrial application. Meanwhile, lithiation and palladium-catalyzed coupling methods provide alternative pathways for laboratory-scale synthesis and structural diversification.

This comprehensive analysis, grounded in patent literature and peer-reviewed experimental data, offers a professional and authoritative guide for researchers seeking to prepare this compound with high efficiency and safety.

Chemical Reactions Analysis

4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions vary depending on the desired product. For example, substitution reactions often require polar aprotic solvents, while oxidation reactions may need acidic or basic conditions .

Scientific Research Applications

4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine with its structural analogs, focusing on substituent effects, physicochemical properties, and synthetic utility.

Substituent Variations on the Benzyl/Pyrazole Group

Key Observations :

- Electronic Effects : Bromine at C4 increases electrophilicity, facilitating nucleophilic substitution reactions. Fluorine in the 2-fluorobenzyl analog (C₁₀H₉BrFN₃) enhances electron-withdrawing properties, improving binding to aromatic protein pockets .

- Functional Group Diversity : The oxadiazole-containing derivative (C₇H₈BrN₅O) exhibits unique electronic properties due to its heterocyclic ring, making it suitable for optoelectronic materials .

Biological Activity

4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, focusing on its anticancer properties and other pharmacological effects.

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H8BrN4 |

| Molecular Weight | 224.06 g/mol |

| CAS Number | 37687-18-6 |

| Boiling Point | Not specified |

| Solubility | Soluble in ethanol and chloroform |

Synthesis

The synthesis of this compound involves several steps, typically starting from 1-methyl-1H-pyrazole derivatives. The synthesis routes often utilize bromination and subsequent reactions with various reagents to yield the target compound. For example, one method involves the reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with bromine in a chloroform solution under acidic conditions .

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:

- Breast Cancer : Compounds similar to this compound have demonstrated antiproliferative activity against MDA-MB-231 breast cancer cells with varying IC50 values .

- Colorectal Cancer : The pyrazole derivatives have also been effective against colorectal cancer cell lines, showcasing their potential as therapeutic agents .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, studies suggest that pyrazole-based compounds can interfere with the cell cycle and induce apoptosis in cancer cells .

Other Pharmacological Effects

In addition to anticancer activity, pyrazole derivatives have been investigated for other biological activities:

- Anti-inflammatory Activity : Some studies have reported that pyrazole compounds exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Study on Antitumor Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their antitumor activity on various cancer cell lines. The results indicated that certain compounds significantly inhibited tumor growth in vitro and in vivo models .

- Pharmacokinetic Studies : Research focused on improving the oral bioavailability of pyrazole inhibitors showed promising results regarding their pharmacokinetic profiles, suggesting that modifications to their chemical structures can enhance therapeutic efficacy .

Q & A

Q. What synthetic routes are commonly used to prepare 4-Bromo-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclization, or condensation reactions. For example:

- Step 1 : Formation of pyrazole intermediates via cyclization of α,β-unsaturated ketones with hydrazines or hydrazides .

- Step 2 : Bromination at the 4-position of the pyrazole ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

- Step 3 : Functionalization of the pyrazole core with a (1-methyl-1H-pyrazol-4-yl)methyl group via alkylation or coupling reactions. Copper-catalyzed methods (e.g., using CuBr with cesium carbonate) are effective for introducing substituents at specific positions .

Q. Optimization Tips :

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement. For example, pyrazole ring systems often show planar geometry with bond lengths of ~1.34 Å (C=N) and ~1.44 Å (C-C) .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.5 ppm indicate aromatic protons; δ 3.5–4.5 ppm corresponds to methylene (-CH₂-) groups .

- ¹³C NMR : Pyrazole carbons resonate at ~140–150 ppm, while brominated carbons show deshielding (~100–110 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 270.11 for C₁₀H₉BrFN₃) .

Validation : Cross-referencing NMR and crystallographic data resolves contradictions, such as unexpected tautomerism or rotational isomers .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with modified pyrazole substituents?

- Substituent Effects : Electron-withdrawing groups (e.g., -Br) at the 4-position stabilize intermediates but may slow reaction kinetics. Adjust reaction times and catalysts (e.g., Pd/Cu systems) to balance reactivity .

- Case Study : Introducing a morpholine or piperazine moiety via SN2 reactions requires excess amine nucleophiles (2–3 eq.) and prolonged heating (48–72 hours) .

Data-Driven Design : Use computational tools (e.g., DFT) to predict steric and electronic effects of substituents on transition states .

Q. What contradictions arise in spectroscopic data, and how are they resolved?

- Challenge 1 : Discrepancies in ¹H NMR integration ratios may indicate impurities or dynamic processes (e.g., hindered rotation of the methyl group). Low-temperature NMR (-40°C) can "freeze" conformers for accurate analysis .

- Challenge 2 : Overlapping UV-Vis absorption bands (e.g., λmax ~356 nm in DMSO) complicate photophysical studies. Deconvolution algorithms or solvent polarity gradients clarify electronic transitions .

Q. Resolution Workflow :

Confirm purity via HPLC (retention time >95%).

Validate with alternative techniques (e.g., IR for functional groups, HRMS for molecular ions) .

Q. How are bioactivity studies designed for pyrazole-based derivatives?

- Antimicrobial Assays :

- Anticancer Screening :

Q. Advanced Models :

Q. What strategies improve solubility and bioavailability of this compound?

Q. Physicochemical Profiling :

- LogP (octanol/water): Target 1–3 for optimal balance between solubility and permeability.

- pKa: Amine groups (pKa ~8–10) influence ionization at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.